(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol
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Description
4-Fluoro-3-(trifluoromethoxy)phenyl)methanol, also known as 4F3TM, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent, solvent, or catalyst in organic synthesis, as well as a starting material for the synthesis of a variety of organic molecules. In addition, 4F3TM has a number of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the body. This article will discuss the synthesis method of 4F3TM, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Interaction with Other Molecules
Research by Maity et al. (2011) on alcohol complexes with fluorophenylacetylenes provides insights into the hydrogen bonding behavior of molecules similar to (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. These studies reveal how fluorine substitution on the phenyl ring influences the hydrogen bonding patterns, particularly with methanol, showcasing the complex's structural motif and interaction dynamics (Maity, Maity, & Patwari, 2011).
Fluorofunctionalization Techniques
Stavber et al. (1995) discuss the effectiveness of specific reagents in introducing fluorine atoms into organic molecules, highlighting the regioselective formation of various fluoro-functional groups. This research underscores the utility of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol in synthesizing vicinal fluoro-hydroxy, fluoro-methoxy, or fluoro-acetoxy adducts under mild conditions, demonstrating the compound's versatility in organic synthesis (Stavber, Zupan, Poss, & Shia, 1995).
Synthesis of Complex Molecules
Li's (2009) work on synthesizing and analyzing the crystal structure of a complex molecule, where (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol could potentially serve as a precursor, illustrates the compound's role in creating structurally diverse and functionally rich organic molecules. This research highlights the detailed structural analysis through X-ray diffraction, shedding light on the molecular geometry and intermolecular interactions crucial for the stability and reactivity of such compounds (Li, 2009).
properties
IUPAC Name |
[4-fluoro-3-(trifluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQTYDARRPIQRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574882 |
Source
|
Record name | [4-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol | |
CAS RN |
86256-18-0 |
Source
|
Record name | [4-Fluoro-3-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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